

# 9-O-Methyl-4-hydroxyboeravinone B: A Comprehensive Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 9-O-Methyl-4-hydroxyboeravinone  
B  
Cat. No.: B131129

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**9-O-Methyl-4-hydroxyboeravinone B** is a naturally occurring rotenoid, a class of isoflavonoids, primarily isolated from the roots of *Boerhaavia diffusa* and has also been reported in *Mirabilis jalapa*.<sup>[1][2]</sup> This comprehensive technical guide provides a detailed overview of its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

## Physicochemical Properties

| Property         | Value  | Source |
|------------------|--|--------|
| Chemical Formula | C <sub>18</sub> H <sub>14</sub> O <sub>7</sub>                         | [2]    |
| Molecular Weight | 342.3 g/mol  | [1][2] |
| IUPAC Name       | 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | [2]    |
| CAS Number       | 333798-10-0  | [1]    |
| Appearance       | White powder   | [3]    |
| Purity           | 99%  | [3]    |
| Storage          | Sealed and preserved   | [3]    |

## Biological Activities and Quantitative Data

**9-O-Methyl-4-hydroxyboeravinone B** and its closely related analogs, primarily other boeravinones, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and cytotoxic effects. Due to the limited specific quantitative data for **9-O-Methyl-4-hydroxyboeravinone B**, data for closely related boeravinones are also included for comparative purposes and to infer potential activities.

### Anti-inflammatory Activity

The anti-inflammatory properties of boeravinones are attributed, in part, to their ability to inhibit cyclooxygenase (COX) enzymes.

| Compound             | Assay            | IC <sub>50</sub> (μM) | Source              |
|----------------------|------------------|-----------------------|---------------------|
| Boeravinone B        | COX-1 Inhibition | >100                  | <a href="#">[4]</a> |
|                      | COX-2 Inhibition | 45.3 ± 1.2            |                     |
| Boeravinone C        | COX-1 Inhibition | 85.6 ± 2.1            | <a href="#">[4]</a> |
|                      | COX-2 Inhibition | 29.8 ± 0.9            |                     |
| Boeravinone H        | COX-1 Inhibition | 21.1 ± 0.8            | <a href="#">[4]</a> |
|                      | COX-2 Inhibition | 26.7 ± 0.7            |                     |
| Ibuprofen (Standard) | COX-1 Inhibition | 2.2 ± 0.1             | <a href="#">[4]</a> |
|                      | COX-2 Inhibition | 48.5 ± 1.5            |                     |
| Celecoxib (Standard) | COX-1 Inhibition | >100                  | <a href="#">[4]</a> |
|                      | COX-2 Inhibition | 0.04 ± 0.002          |                     |

## Cytotoxic Activity

A compound identified as 4,6,11-trihydroxy-9-methoxy-10-methylchromeno[3,4-b]chromen-12(6H)-one, which corresponds to the chemical structure of **9-O-Methyl-4-hydroxyboeravinone B**, has been evaluated for its cytotoxic effects against cancer cell lines.

| Cell Line              | IC <sub>50</sub> (μM) | Source              |
|------------------------|-----------------------|---------------------|
| HeLa (Cervical Cancer) | 8.40                  | <a href="#">[4]</a> |
| SKBR-3 (Breast Cancer) | 17.6                  | <a href="#">[4]</a> |

## Hepatoprotective Activity

The hepatoprotective potential of boeravinones has been investigated in vitro using liver cell lines.

| Compound             | Cell Line | Concentration (µg/mL) | % Cell Viability | Toxin         | Source |
|----------------------|-----------|-----------------------|------------------|---------------|--------|
| Boeravinone B        | HepG2     | 100                   | 40.89            | Galactosamine | [5]    |
| HepG2                | 200       | 62.21                 | Galactosamine    | [5]           |        |
| Silymarin (Standard) | HepG2     | 100                   | 78.7             | Galactosamine | [5]    |
| HepG2                | 200       | 84.34                 | Galactosamine    | [5]           |        |

## Experimental Protocols

### Isolation of Boeravinones from Boerhaavia diffusa (General Protocol)

This protocol is based on methods described for the isolation of various boeravinones and can be adapted for the specific isolation of **9-O-Methyl-4-hydroxyboeravinone B**.

#### 1. Extraction:

- Air-dried and powdered roots of Boerhaavia diffusa are extracted with methanol at room temperature.
- The methanolic extract is concentrated under reduced pressure to yield a crude extract.

#### 2. Fractionation:

- The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.
- The fractions are concentrated, and the ethyl acetate fraction, typically rich in rotenoids, is selected for further purification.

#### 3. Chromatographic Purification:

- The ethyl acetate fraction is subjected to column chromatography on silica gel.
- Elution is performed with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate different components.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).

#### 4. Isolation and Identification:

- Fractions containing compounds with similar TLC profiles are pooled and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC).
- The purified compounds are identified and characterized using spectroscopic techniques, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry, and by comparison with literature data.

## In Vitro Anti-inflammatory Assay: COX Inhibition

### 1. Enzyme Preparation:

- Ovine COX-1 and COX-2 enzymes are used.

### 2. Assay Procedure:

- The assay is performed in a reaction buffer containing Tris-HCl, hematin, and EDTA.
- The test compound (dissolved in DMSO) is pre-incubated with the enzyme at room temperature.
- The reaction is initiated by the addition of arachidonic acid as the substrate.
- The reaction is terminated after a specific time by adding a solution of HCl.
- Prostaglandin  $\text{E}_2$  ( $\text{PGE}_2$ ) production is measured using an enzyme immunoassay (EIA) kit.

### 3. Data Analysis:

- The percentage of inhibition of  $\text{PGE}_2$  production is calculated relative to a control without the inhibitor.

- The  $IC_{50}$  value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## In Vitro Hepatoprotective Assay: MTT Assay in HepG2 Cells

### 1. Cell Culture:

- Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.

### 2. Assay Procedure:

- HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are pre-treated with various concentrations of the test compound for a specified period.
- A hepatotoxin (e.g., carbon tetrachloride or galactosamine) is then added to induce cell damage, and the cells are incubated for another period.
- After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plate is incubated to allow the formation of formazan crystals by viable cells.

### 3. Data Analysis:

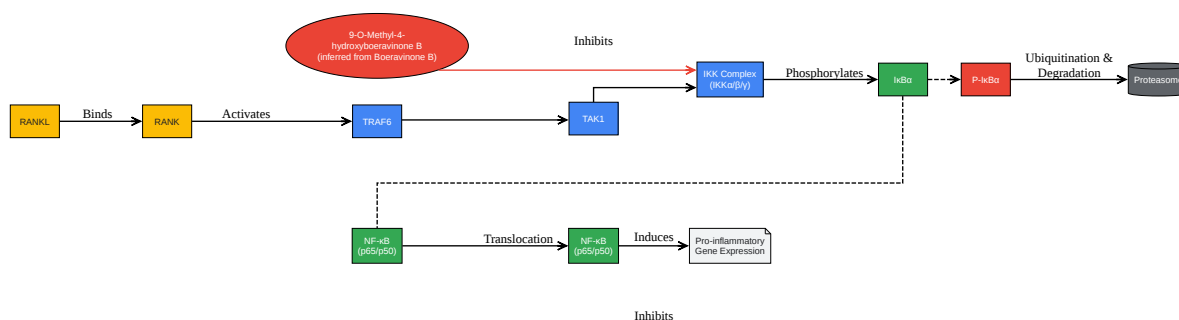
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated) cells.

## Signaling Pathway Modulation

Studies on boeravinone B, a close structural analog of **9-O-Methyl-4-hydroxyboeravinone B**, have provided insights into the potential signaling pathways modulated by this class of compounds. The primary pathways implicated in its anti-inflammatory and other biological effects are the NF- $\kappa$ B and MAPK signaling pathways.[6]

## NF- $\kappa$ B Signaling Pathway

The NF- $\kappa$ B pathway is a crucial regulator of inflammation, immunity, and cell survival. Boeravinone B has been shown to inhibit the activation of NF- $\kappa$ B induced by RANKL in osteoclast precursor cells.[6] This inhibition is likely a key mechanism for its anti-inflammatory effects.



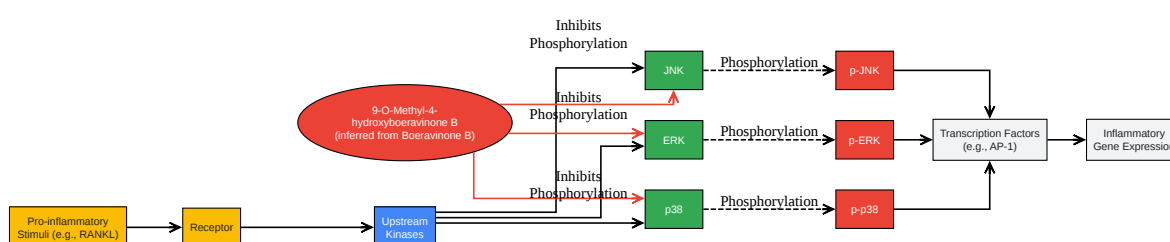
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Figure 1. Postulated inhibition of the NF- $\kappa$ B signaling pathway.

## MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and differentiation.

Boeravinone B has been observed to suppress the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, in RANKL-stimulated osteoclasts.[6]



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Figure 2. Postulated inhibition of the MAPK signaling pathway.

## Conclusion and Future Directions

**9-O-Methyl-4-hydroxyboeravinone B**, a rotenoid from *Boerhaavia diffusa* and *Mirabilis jalapa*, and its related compounds have demonstrated promising anti-inflammatory, antioxidant, hepatoprotective, and cytotoxic activities. The modulation of key signaling pathways such as NF- $\kappa$ B and MAPK appears to be a central mechanism underlying these effects. While the available data, particularly for closely related boeravinones, are encouraging, further research is warranted to fully elucidate the therapeutic potential of **9-O-Methyl-4-hydroxyboeravinone B**.



Future studies should focus on:

- **Specific Quantification:** Determining the IC<sub>50</sub> values of **9-O-Methyl-4-hydroxyboeravinone B** in a wider range of antioxidant and anti-inflammatory assays.
- **In Vivo Studies:** Evaluating the efficacy and safety of **9-O-Methyl-4-hydroxyboeravinone B** in animal models of inflammatory diseases and cancer.
- **Mechanism of Action:** Further investigating the precise molecular targets and signaling pathways modulated by this compound.
- **Synthesis:** Developing an efficient and scalable synthetic route to facilitate further research and potential drug development.

This comprehensive review provides a solid foundation for future investigations into **9-O-Methyl-4-hydroxyboeravinone B** as a potential lead compound for the development of novel therapeutics.

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## References

1. 9-o-Methyl-4-hydroxyboeravinone B | 333798-10-0 | INA79810 [biosynth.com]
2. 9-O-Methyl-4-Hydroxyboeravinone B | C18H14O7 | CID 487168 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. journalajrib.com [journalajrib.com]
4. researchgate.net [researchgate.net]
5. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
6. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)